molecular formula C9H10O2S B15046053 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B15046053
M. Wt: 182.24 g/mol
InChI Key: INEMTYIXBMMJIJ-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol . This compound features a cyclopropane ring substituted with a carboxylic acid group and a thiophene ring, which is further substituted with a methyl group. The presence of the thiophene ring makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 3-methylthiophene with a diazo compound in the presence of a catalyst to form the cyclopropane ring . The reaction conditions often include the use of a rhodium or copper catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target molecules . The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid
  • 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxamide
  • 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylate

Comparison: Compared to its analogs, 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)

InChI Key

INEMTYIXBMMJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CC2C(=O)O

Origin of Product

United States

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